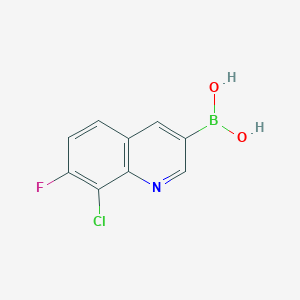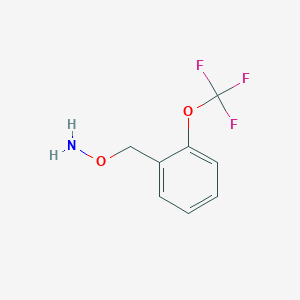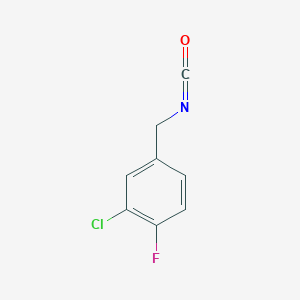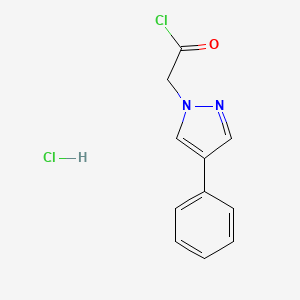
2-(4-phenyl-1H-pyrazol-1-yl)acetylchloridehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-phenyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group and an acetyl chloride moiety, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-phenyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride typically involves the following steps:
Formation of 4-phenyl-1H-pyrazole: This can be achieved by the cyclization of hydrazine derivatives with acetylenic ketones.
Acetylation: The 4-phenyl-1H-pyrazole is then acetylated using acetyl chloride in the presence of a base such as pyridine.
Chlorination: The resulting acetylated product is treated with thionyl chloride to introduce the chloride group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and stringent quality control measures ensures the purity and yield of the final product.
Types of Reactions:
Substitution Reactions: The acetyl chloride moiety in 2-(4-phenyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride makes it highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, are used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides.
Reduction Products: Reduction can yield dihydropyrazole derivatives.
Aplicaciones Científicas De Investigación
2-(4-phenyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-phenyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects . The pyrazole ring’s electronic properties play a crucial role in its interaction with molecular targets .
Comparación Con Compuestos Similares
4-phenyl-1H-pyrazole: A simpler analog without the acetyl chloride moiety.
2-(4-phenyl-1H-pyrazol-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of acetyl chloride.
2-(4-phenyl-1H-pyrazol-1-yl)acetyl bromide: Similar structure but with a bromide group instead of chloride.
Uniqueness: 2-(4-phenyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride is unique due to its acetyl chloride moiety, which imparts high reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis . Its hydrochloride form enhances its solubility and stability, further broadening its applications in various fields .
Propiedades
Fórmula molecular |
C11H10Cl2N2O |
|---|---|
Peso molecular |
257.11 g/mol |
Nombre IUPAC |
2-(4-phenylpyrazol-1-yl)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C11H9ClN2O.ClH/c12-11(15)8-14-7-10(6-13-14)9-4-2-1-3-5-9;/h1-7H,8H2;1H |
Clave InChI |
CKNNTMWEIGSNEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN(N=C2)CC(=O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione](/img/structure/B13588518.png)
![Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13588522.png)
![Tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate](/img/structure/B13588525.png)
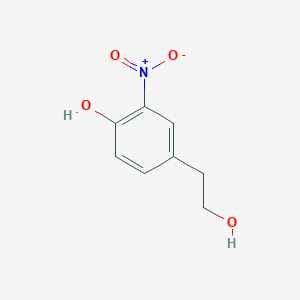
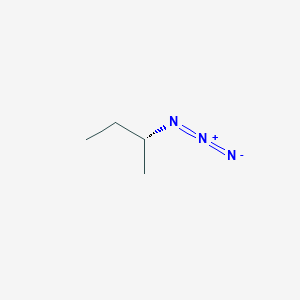
![3-Acetyl-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13588532.png)
![rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide,cis](/img/structure/B13588540.png)
